molecular formula C8H6ClF4N B15275441 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B15275441
M. Wt: 227.58 g/mol
InChI Key: KWQOUZLIFFRCON-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6ClF4N. This compound is characterized by the presence of both chloro and fluoro substituents on the aromatic ring, as well as a trifluoroethyl group attached to the nitrogen atom. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves multiple steps. One common method starts with the acylation of 4-chloroaniline using trifluoroacetic anhydride in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 2,2,2-trifluoroethylamine to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce nitro or nitroso derivatives .

Scientific Research Applications

2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(trifluoromethyl)aniline
  • 2-chloro-4-(trifluoromethyl)aniline
  • 2-fluoro-4-(trifluoromethyl)aniline

Uniqueness

2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, as well as the trifluoroethyl group attached to the nitrogen atom. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C8H6ClF4N

Molecular Weight

227.58 g/mol

IUPAC Name

2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6ClF4N/c9-6-3-5(10)1-2-7(6)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

KWQOUZLIFFRCON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NCC(F)(F)F

Origin of Product

United States

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